(Diethylamino)(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

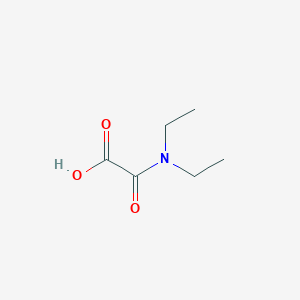

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDRZCGQSDERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400383 | |

| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55441-26-4 | |

| Record name | 2-(Diethylamino)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diethylamino)(oxo)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Diethylamino)(oxo)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Chemical Identity and Structure

This compound is an organic compound characterized by a carboxylic acid functional group and a diethylamide group attached to adjacent carbonyl carbons. This structure imparts both acidic and amidic properties, making it an interesting building block in organic synthesis.

Molecular Formula: C₆H₁₁NO₃[1]

Molecular Weight: 145.16 g/mol [1]

CAS Number: 55441-26-4[1]

Synonyms:

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Physical Form | Solid, powder or crystals | |

| Boiling Point | 241.9 °C at 760 mmHg | [3] |

| Density | 1.146 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | [1] |

| LogP | -0.0606 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage | Sealed in dry, room temperature |

Synthesis and Reactivity

The primary synthetic route to N,N-diethyloxamic acid involves a two-step process starting from diethyl oxalate and diethylamine.

Step 1: Synthesis of Ethyl N,N-diethyloxamate

The first step is the nucleophilic acyl substitution reaction between diethyl oxalate and diethylamine. In this reaction, the secondary amine acts as a nucleophile, attacking one of the ester carbonyl carbons of diethyl oxalate. This results in the formation of the intermediate, ethyl N,N-diethyloxamate, and ethanol as a byproduct.

Caption: Synthesis of Ethyl N,N-diethyloxamate.

Experimental Protocol: Synthesis of Ethyl N,N-diethyloxamate

-

Combine equimolar amounts of diethyl oxalate and diethylamine in a round-bottom flask fitted with a reflux condenser.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the ethanol byproduct and any unreacted starting materials by distillation under reduced pressure.

-

The resulting crude ethyl N,N-diethyloxamate can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl N,N-diethyloxamate

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Caption: Hydrolysis to this compound.

Experimental Protocol: Hydrolysis of Ethyl N,N-diethyloxamate (General Procedure)

-

Acid-Catalyzed Hydrolysis:

-

Dissolve ethyl N,N-diethyloxamate in a suitable solvent (e.g., aqueous ethanol).

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, neutralize the acid and extract the product with an organic solvent.

-

Purify the product by recrystallization or chromatography.

-

-

Base-Mediated Hydrolysis (Saponification):

-

Dissolve ethyl N,N-diethyloxamate in an alcoholic solvent.

-

Add an equimolar amount of a strong base (e.g., NaOH or KOH).

-

Stir the mixture at room temperature or with gentle heating.

-

After the reaction is complete, acidify the mixture to protonate the carboxylate salt.

-

Extract the product with an organic solvent and purify as needed.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

-CH₂- (diethylamino): A quartet signal due to coupling with the adjacent methyl protons.

-

-CH₃ (diethylamino): A triplet signal due to coupling with the adjacent methylene protons.

-

-COOH: A broad singlet, which is exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

C=O (amide): A signal in the downfield region, characteristic of an amide carbonyl.

-

C=O (carboxylic acid): A signal in the downfield region, characteristic of a carboxylic acid carbonyl.

-

-CH₂- (diethylamino): A signal in the aliphatic region.

-

-CH₃ (diethylamino): A signal in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[4]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O stretch (amide): A strong, sharp absorption around 1630-1680 cm⁻¹.

-

C-N stretch: An absorption in the fingerprint region.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the oxamic acid motif is a known pharmacophore present in various biologically active molecules. Derivatives of oxamic acid have been investigated for a range of therapeutic applications.

For instance, some N-substituted oxamic acid derivatives have shown potential as antianaphylactic agents.[5] The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic value. Its bifunctional nature allows for diverse chemical modifications at both the carboxylic acid and the diethylamide moieties, enabling the generation of libraries of new chemical entities for screening in drug discovery programs.

The development of new antimicrobial agents is another area where derivatives of this compound could be explored. For example, various heterocyclic compounds incorporating amide functionalities have demonstrated potent antibacterial and antifungal activities.

Safety and Handling

This compound is classified as a hazardous substance.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical building block with potential for applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, and safety considerations. Further research into its biological activities and the development of novel derivatives could unlock its full potential in the field of drug discovery and development.

References

-

2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

This compound | CAS#:55441-26-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

-

2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

Diethylamino-Acetic acid - CAS - 1606-01-5. (n.d.). Axios Research. Retrieved January 17, 2026, from [Link]

- Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evalu

- Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (2007).

-

Acetic acid, oxo(phenylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). PMC - PubMed Central.

- Identifying the Presence of Particular Groups. (2023). Chemistry LibreTexts.

- N-(4-Isoxazolylthiazol-2-yl)oxamic acid derivatives as potent orally active antianaphylactic agents. (1990). PubMed.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2018). PMC - PubMed Central.

- Determination of oxalyl thiolesters, N-oxalylcysteine and N-oxalylcysteamine in biological m

- Chemical Synthesis of N beta-oxalyl-L-alpha, Beta-Diaminopropionic Acid and Optical Specificity in Its Neurotoxic Action. (1975). PubMed.

Sources

An In-depth Technical Guide to the Synthesis of (Diethylamino)(oxo)acetic Acid from Core Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid, is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals. This guide provides a detailed examination of its synthesis, focusing on the most prevalent and efficient pathways from core precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer a comparative analysis of the available synthetic routes. The content herein is structured to provide researchers and drug development professionals with the necessary insights to not only replicate but also optimize the synthesis of this important compound.

Introduction

N,N-Diethyloxamic acid serves as a key building block in organic synthesis. Its structure, featuring a reactive carboxylic acid and a stable tertiary amide, makes it a versatile precursor for a variety of more complex molecules. A notable application is in the preparation of CNS depressants and anticonvulsant agents. The efficient and high-purity synthesis of this intermediate is therefore a critical step in the development of numerous pharmaceutical products. This guide will primarily focus on the synthesis from readily available commercial precursors: diethylamine and derivatives of oxalic acid.

Core Precursors and Retrosynthetic Analysis

A retrosynthetic analysis of this compound logically points to two primary synthetic disconnections. The most intuitive approach involves the formation of the amide bond between a secondary amine and an oxalic acid derivative. This identifies diethylamine and an oxalyl electrophile as the key precursors.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies from Key Precursors

The most common and practical syntheses of this compound involve the reaction of diethylamine with an oxalic acid derivative. The choice of the oxalic acid derivative—typically diethyl oxalate or oxalyl chloride—significantly influences the reaction conditions, workup procedure, and overall efficiency.

Route A: From Diethylamine and Diethyl Oxalate

This is a widely used method that involves the nucleophilic acyl substitution of diethylamine on one of the ester groups of diethyl oxalate.[1][2] This reaction is a classic example of the Hofmann method for distinguishing between primary, secondary, and tertiary amines.[3][4][5] Secondary amines like diethylamine react in a 1:1 molar ratio to produce an N,N-disubstituted ethyl oxamate.[2]

The reaction proceeds in two main steps:

-

Amidation: Diethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol to form ethyl N,N-diethyloxamate.

-

Hydrolysis (Saponification): The resulting ester, ethyl N,N-diethyloxamate, is then hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide) to yield the potassium salt of this compound. Subsequent acidification then provides the final product.

Caption: Reaction pathway for synthesis from diethyl oxalate.

Causality Behind Experimental Choices:

-

Stoichiometry: A 1:1 molar ratio of diethylamine to diethyl oxalate is crucial.[2] Unlike primary amines which can react twice to form a solid oxamide, secondary amines react only once to form a liquid oxamic ester.[2][3][4]

-

Temperature: The initial amidation is often performed at reflux to drive the reaction to completion, with subsequent distillation to remove the ethanol byproduct.[2]

-

Hydrolysis: Base-catalyzed hydrolysis (saponification) is used because it is an irreversible process, driving the equilibrium towards the formation of the carboxylate salt.[6]

Route B: From Diethylamine and Oxalyl Chloride

A more reactive alternative to diethyl oxalate is oxalyl chloride.[7][8] This pathway is generally faster and can be performed at lower temperatures. However, it requires more careful handling due to the corrosive and moisture-sensitive nature of oxalyl chloride.

The reaction typically proceeds in a single step where diethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, reacts with oxalyl chloride. The initial product is the N,N-diethyloxamoyl chloride, which is then hydrolyzed, often in-situ during the workup, to the desired carboxylic acid.

Causality Behind Experimental Choices:

-

Reactivity: Oxalyl chloride is a diacyl chloride and is significantly more electrophilic than diethyl oxalate, leading to a much faster reaction.[7]

-

Base: The use of a tertiary amine base like triethylamine is common to neutralize the HCl formed during the reaction, preventing the protonation of the diethylamine reactant.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are necessary to prevent premature hydrolysis of the oxalyl chloride.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis from Diethyl Oxalate and Diethylamine

This protocol is adapted from established methods for the synthesis of oxamic esters.[2]

Step 1: Synthesis of Ethyl N,N-diethyloxamate

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with diethyl oxalate (14.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol).[2]

-

Reaction: Heat the mixture to reflux for 2-4 hours.[2]

-

Workup: After the reaction is complete, allow the mixture to cool. Distill off the ethanol formed during the reaction. The remaining residue is then distilled under reduced pressure to yield ethyl N,N-diethyloxamate. A typical yield is around 85%.[2]

Step 2: Hydrolysis to this compound

-

Setup: In a round-bottom flask, dissolve the ethyl N,N-diethyloxamate (17.3 g, 0.1 mol) in ethanol.

-

Saponification: Add a solution of potassium hydroxide (6.2 g, 0.11 mol) in water and stir the mixture at room temperature overnight.

-

Workup: Remove the ethanol under reduced pressure. Dissolve the remaining solid in water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Diethyl Oxalate | Route B: Oxalyl Chloride |

| Precursor Cost & Availability | Diethyl oxalate is readily available and relatively inexpensive. | Oxalyl chloride is also common but typically more expensive and requires more stringent handling. |

| Reaction Conditions | Requires heating (reflux). | Can often be run at 0 °C to room temperature. |

| Reaction Time | Longer (several hours). | Faster (typically 1-2 hours). |

| Reagent Handling | Relatively safe; diethyl oxalate is a liquid with low volatility. | Oxalyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas. Requires an inert atmosphere and careful handling.[8] |

| Byproducts | Ethanol, which is easily removed. | HCl, which needs to be scavenged by a base, forming a salt that must be removed during workup. |

| Overall Yield | Generally good to excellent (typically >80%). | Can be very high, but may be reduced by side reactions if moisture is not excluded. |

Mechanism and Optimization

The core of both synthetic routes is a nucleophilic acyl substitution.

Caption: General mechanism of nucleophilic acyl substitution.

Optimization Considerations:

-

Moisture Control: For both routes, but especially when using oxalyl chloride, the exclusion of water is critical to prevent hydrolysis of the electrophile and to maximize yield.[10] All glassware should be oven-dried, and anhydrous solvents should be used.

-

Temperature Control: While the diethyl oxalate reaction requires heat, the oxalyl chloride reaction is highly exothermic and may require cooling to prevent side reactions.

-

Purification: The final product can be purified by recrystallization. The choice of solvent will depend on the scale and desired purity.

Safety Considerations

-

Diethylamine: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl Oxalate: Is harmful if swallowed.[11]

-

Oxalyl Chloride: Is highly corrosive and reacts violently with water. It is a lachrymator and must be handled in a fume hood with extreme care.

-

Hydrochloric Acid and Potassium Hydroxide: Are corrosive and should be handled with appropriate PPE.

Conclusion

The synthesis of this compound is most effectively achieved through the reaction of diethylamine with an oxalic acid derivative. The choice between diethyl oxalate and oxalyl chloride depends on the desired reaction speed, scale, and available equipment for handling hazardous materials. The diethyl oxalate route is generally safer and more straightforward for laboratory-scale synthesis, while the oxalyl chloride method offers a faster reaction time. Both methods, when performed with careful attention to reaction conditions and purification, can provide high yields of this valuable pharmaceutical intermediate.

References

- Vertex AI Search Result, Filo. (2026-01-06). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2.

- Vertex AI Search Result, Stack Exchange. (2018-01-10).

- Vertex AI Search Result, ECHEMI.

- Vertex AI Search Result, Benchchem.

- Vertex AI Search Result, Chemical Note. (2021-04-24). Separation of primary, secondary and tertiary amines by Hoffmann's method.

- Vertex AI Search Result, Organic Syntheses. Oxalic acid, dimethyl ester - Organic Syntheses Procedure.

- Vertex AI Search Result, Axios Research. Diethylamino-Acetic acid - CAS - 1606-01-5.

- Vertex AI Search Result, Echemi. 2-oxoacetic acid | 55441-26-4, 2-(Diethylamino).

- Vertex AI Search Result, Benchchem.

- Vertex AI Search Result, bioRxiv. SYNTHETIC METHODS General methods.

- Vertex AI Search Result, Benchchem.

- Vertex AI Search Result, CymitQuimica. This compound.

- Vertex AI Search Result, e-conservation.org.

- Vertex AI Search Result, Chemsrc. (2025-08-25). This compound | CAS#:55441-26-4.

- Vertex AI Search Result, Google Patents. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.

- Vertex AI Search Result, ChemScene. 55441-26-4 | 2-(Diethylamino)-2-oxoacetic acid.

- Vertex AI Search Result, PubMed. (2007).

- Vertex AI Search Result, Beilstein Journal of Organic Chemistry. (2020-07-28). On the hydrolysis of diethyl 2-(perfluorophenyl)

- Vertex AI Search Result, Organic Syntheses. 1-diethylamino-3-butanone - Organic Syntheses Procedure.

- Vertex AI Search Result, ResearchGate. (2025-08-09).

- Vertex AI Search Result, Wikipedia.

- Vertex AI Search Result, IUCrData. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)

- Vertex AI Search Result, Patsnap. Oxalyl chloride patented technology retrieval search results - Eureka.

- Vertex AI Search Result, DergiPark. (2023-10-10).

- Vertex AI Search Result, YouTube. (2018-02-04).

- Vertex AI Search Result, PubChem.

- Vertex AI Search Result, Benchchem.

- Vertex AI Search Result, Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Vertex AI Search Result, Patsnap. Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid - Eureka.

- Vertex AI Search Result,

- Vertex AI Search Result, Ataman Kimya.

- Vertex AI Search Result, Der Pharma Chemica.

Sources

- 1. Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2 | Filo [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxalyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. biorxiv.org [biorxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diethyl oxalate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N-Diethyloxamic Acid: Structure, Synthesis, and Characterization

Introduction

N,N-diethyloxamic acid is an organic compound belonging to the family of oxamic acids, which are monoamides of oxalic acid. It is characterized by a central two-carbon backbone derived from oxalic acid, with one carboxylic acid group and one amide group substituted with two ethyl groups on the nitrogen atom. This molecule serves as an interesting building block in synthetic chemistry, offering functionalities for further elaboration in drug discovery and materials science. Its synthesis is conceptually straightforward, typically involving a two-step process from the readily available diethyl oxalate. This guide provides a comprehensive technical overview of the structure, synthesis, and analytical characterization of N,N-diethyloxamic acid, aimed at researchers and professionals in the chemical sciences.

Molecular Structure and Formula

The fundamental structure of N,N-diethyloxamic acid is derived from ethanedioic acid (oxalic acid), where one of the carboxylic acid groups is converted to a N,N-diethylamide.

-

Molecular Formula: C₆H₁₁NO₃

-

Molecular Weight: 145.16 g/mol

-

IUPAC Name: 2-(diethylamino)-2-oxoacetic acid

The presence of both a carboxylic acid and a tertiary amide group on adjacent carbons dictates its chemical properties, including its acidity and potential for hydrogen bonding.

Caption: Figure 1: Chemical Structure of N,N-Diethyloxamic Acid

Predicted Physicochemical Properties

| Property | Predicted Value |

| Physical State | Solid or high-boiling liquid |

| Melting Point | Expected to be higher than its ethyl ester precursor |

| Boiling Point | Expected to be significantly higher than its ethyl ester |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Likely soluble in aqueous base. |

| pKa | Estimated to be in the range of 2-3 for the carboxylic acid proton |

Synthesis and Purification

The synthesis of N,N-diethyloxamic acid is most logically achieved through a two-step process commencing with the reaction of diethyl oxalate with diethylamine to form the stable intermediate, ethyl N,N-diethyloxamate, followed by the selective hydrolysis of the ester group.

Caption: Figure 2: Two-Step Synthesis of N,N-Diethyloxamic Acid

Experimental Protocols

Step 1: Synthesis of Ethyl N,N-diethyloxamate

This procedure is adapted from established methods for the synthesis of N,N-disubstituted oxamic esters.[1]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents: Combine diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent) in the flask.

-

Causality: The use of a 1:1 molar ratio favors the monosubstitution of the diethyl oxalate, as the reactivity of the resulting ethyl N,N-diethyloxamate towards further aminolysis is lower than that of the starting diethyl oxalate.

-

-

Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification:

-

After the reaction is complete, the ethanol byproduct and any excess starting materials are removed by distillation, potentially under reduced pressure.

-

The crude liquid residue is then purified by vacuum distillation to yield pure ethyl N,N-diethyloxamate.[1]

-

Step 2: Hydrolysis of Ethyl N,N-diethyloxamate to N,N-Diethyloxamic Acid

The following is a proposed protocol for the hydrolysis of the ethyl ester, based on general procedures for ester hydrolysis.[2] A base-catalyzed approach (saponification) is often effective.

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer.

-

Reagents:

-

Dissolve the purified ethyl N,N-diethyloxamate (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 1.1 equivalents).

-

-

Reaction:

-

Add the basic solution to the solution of the ester at room temperature.

-

Stir the mixture for several hours or until the reaction is complete, as monitored by TLC (disappearance of the starting ester). The reaction may be gently heated if necessary.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate salt to form the desired carboxylic acid.

-

The product can then be extracted into an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyloxamic acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

-

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

Characterization of Intermediate: Ethyl N,N-diethyloxamate

Experimental data for this intermediate is available in the literature.[1]

| Technique | Data |

| ¹H-NMR (CDCl₃, δ) | 4.35 (q, 2H, OCH₂), 3.40 (q, 4H, N(CH₂)₂), 1.38 (t, 3H, OCH₂CH₃), 1.20 (t, 6H, N(CH₂CH₃)₂) |

| ¹³C-NMR (CDCl₃, δ) | 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂) |

| FT-IR (neat, cm⁻¹) | 2975, 2935 (C-H stretch), 1740 (ester C=O stretch), 1650 (amide C=O stretch) |

Predicted Characterization of Final Product: N,N-Diethyloxamic Acid

The following are predicted spectroscopic data based on the conversion of the ethyl ester to a carboxylic acid.

| Technique | Predicted Data and Rationale |

| ¹H-NMR | - The quartet at ~4.35 ppm (OCH₂) and the triplet at ~1.38 ppm (OCH₂CH₃) will be absent. - A new, broad singlet will appear in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (COOH). - The signals for the N-ethyl groups (quartet around 3.40 ppm and triplet around 1.20 ppm) will remain, though they may experience a slight shift. |

| ¹³C-NMR | - The ester carbonyl signal (~163.5 ppm) will shift to a chemical shift characteristic of a carboxylic acid carbonyl (typically >170 ppm). - The signals for the ester ethyl group (~62.5 and 14.0 ppm) will be absent. - The amide carbonyl (~159.0 ppm) and N-diethyl signals (~41.0 and 13.0 ppm) are expected to be largely unaffected, with minor shifts possible. |

| FT-IR | - The sharp ester C=O stretch at ~1740 cm⁻¹ will disappear. - A new, broad O-H stretch will appear from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid. - A new C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, which may overlap with the amide C=O stretch (~1650 cm⁻¹). |

| Mass Spec. | - The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 145.16. |

Safety and Handling

While a specific safety data sheet for N,N-diethyloxamic acid is not widely available, a risk assessment can be made based on its precursors and functional groups.

-

Precursors: Diethyl oxalate is harmful if swallowed and causes serious eye irritation. Diethylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.

-

Product: N,N-diethyloxamic acid is a carboxylic acid and should be handled with care, as it is likely to be corrosive and irritating to the skin, eyes, and respiratory tract.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). Ethyl N,N-diethyloxamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Unknown: A Technical Safety Guide for (diethylcarbamoyl)formic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With each new molecule comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides a comprehensive, in-depth technical overview of the anticipated safety considerations for the novel compound, (diethylcarbamoyl)formic acid. As no direct safety data for this specific molecule is currently available, this document leverages a precautionary, evidence-based approach, inferring potential hazards from its constituent chemical moieties: the diethylcarbamoyl group and the formic acid group. This guide is structured to provide not just a set of rules, but a framework for thinking critically about the safe handling of new and uncharacterized chemical compounds.

Inferred Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The properties of (diethylcarbamoyl)formic acid are inferred from the known data of diethylcarbamyl chloride and formic acid.

Physicochemical Properties (Inferred)

The following table summarizes the anticipated physicochemical properties of (diethylcarbamoyl)formic acid, derived from its structural components.

| Property | Inferred Value/Characteristic for (diethylcarbamoyl)formic acid | Rationale |

| Molecular Formula | C6H11NO3 | Based on chemical structure |

| Molecular Weight | 145.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on the properties of similar small organic molecules |

| Solubility | Expected to be soluble in water and polar organic solvents | The carboxylic acid and carbamoyl groups will likely impart polarity and hydrogen bonding capability. |

| Boiling Point | Expected to be elevated due to hydrogen bonding, likely >150 °C | Carboxylic acids have high boiling points. |

| Vapor Pressure | Likely low, but may have some volatility | Dependent on the final physical state and boiling point. |

Toxicological Profile (Inferred)

The toxicological profile is extrapolated from the known hazards of diethylcarbamyl chloride and formic acid. A conservative approach is taken, assuming the potential for additive or synergistic effects.

| Hazard Category | Inferred Hazard for (diethylcarbamoyl)formic acid | Rationale and Supporting Evidence |

| Acute Toxicity (Oral) | Harmful if swallowed | Diethylcarbamyl chloride and formic acid are both classified as harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | Potentially harmful in contact with skin | Formic acid is corrosive to the skin. |

| Acute Toxicity (Inhalation) | Potentially harmful if inhaled | Diethylcarbamyl chloride may cause respiratory irritation.[1] Formic acid is toxic if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation, potentially corrosive | Formic acid is corrosive. Diethylcarbamyl chloride causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Formic acid causes severe eye damage. Diethylcarbamyl chloride causes serious eye irritation.[1] |

| Respiratory/Skin Sensitization | Data not available; handle as a potential sensitizer | A precautionary approach is warranted for novel compounds. |

| Germ Cell Mutagenicity | Data not available | No direct data is available. |

| Carcinogenicity | Suspected of causing cancer | Diethylcarbamyl chloride is suspected of causing cancer.[1] |

| Reproductive Toxicity | Data not available | No direct data is available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Based on the properties of diethylcarbamyl chloride.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No direct data is available. |

| Aspiration Hazard | Data not available | Not anticipated to be a significant hazard for a non-volatile liquid or solid. |

Hazard Identification and GHS Classification (Inferred)

Based on the inferred toxicological profile, the following GHS classification for (diethylcarbamoyl)formic acid should be provisionally adopted. All containers should be labeled accordingly.

Caption: Inferred GHS Pictograms and Hazard Statements for (diethylcarbamoyl)formic acid.

Safe Handling and Storage Protocols

A proactive and cautious approach is paramount when handling a novel chemical entity. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Chemical Fume Hood: All manipulations of (diethylcarbamoyl)formic acid, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and potential corrosive effects. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. Check glove compatibility charts for carboxylic acids and amides. |

| Body Protection | Flame-resistant lab coat | To protect skin and clothing from splashes. |

| Respiratory Protection | Not generally required if working in a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor/acid gas cartridge is recommended. | To prevent inhalation of vapors or aerosols. |

Hygiene Practices

-

Avoid eating, drinking, or smoking in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Remove contaminated clothing immediately and launder it before reuse.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials. A designated, secondary containment tray is recommended.

-

Incompatibilities: Based on the constituent parts, avoid storage with:

-

Strong oxidizing agents

-

Strong bases

-

Metals (due to the acidic nature of the formic acid moiety)

-

Experimental Protocols for Initial Safety Assessment

As a Senior Application Scientist, it is my recommendation that the following step-by-step protocols be implemented for the initial handling and characterization of (diethylcarbamoyl)formic acid.

Protocol for Initial Small-Scale Handling and Solubility Assessment

Objective: To safely handle a small quantity of the novel compound for the first time and to determine its solubility in common laboratory solvents.

Materials:

-

(diethylcarbamoyl)formic acid (small, pre-weighed amount, e.g., 10-50 mg)

-

Microbalance

-

Spatula

-

Small vials with caps

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Vortex mixer

-

Appropriate PPE

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Weighing: If not already pre-weighed, carefully weigh the desired amount of (diethylcarbamoyl)formic acid on a microbalance inside the fume hood. Use a spatula for transfer and minimize any dust or aerosol generation.

-

Dispensing Solvents: Add a small, measured volume of the first solvent (e.g., 1 mL) to a vial containing a known amount of the compound.

-

Dissolution: Cap the vial securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution for complete dissolution. If the compound has dissolved, record it as soluble at that concentration. If not, add another measured volume of solvent and repeat the process.

-

Repeat: Repeat steps 3-5 for each of the selected solvents.

-

Documentation: Meticulously record all observations, including the solvents in which the compound is soluble and at what approximate concentration.

-

Cleanup: Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) and dispose of the waste according to the procedures outlined in Section 5.

Workflow for Risk Assessment of a Novel Chemical

The following diagram illustrates a systematic approach to risk assessment when working with a new chemical entity like (diethylcarbamoyl)formic acid.

Caption: A systematic workflow for the risk assessment and safe introduction of a novel chemical in a laboratory setting.

Emergency Procedures and Waste Disposal

Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Waste Disposal

The disposal of (diethylcarbamoyl)formic acid and any contaminated materials must be handled with care, considering its inferred hazards.

Caption: A decision tree for the appropriate segregation and disposal of waste containing (diethylcarbamoyl)formic acid.

All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Conclusion

The safe handling of novel chemical compounds is a cornerstone of responsible scientific research. While direct safety data for (diethylcarbamoyl)formic acid is not yet available, a thorough analysis of its structural components allows for the creation of a robust, inferred safety profile and the development of cautious handling protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and safely advance their scientific endeavors. This document should be considered a living guide, to be updated as new experimental data on the properties and hazards of (diethylcarbamoyl)formic acid become available.

References

-

PubChem. Diethylcarbamoyl chloride. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Formic acid. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (Diethylamino)(oxo)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Molecular Structure

(Diethylamino)(oxo)acetic acid, also known as N,N-Diethyloxamic acid, is a dicarbonyl compound containing a carboxylic acid and an amide functional group. Its unique structure imparts specific chemical and physical characteristics that are pertinent to its handling, reactivity, and potential applications.

Molecular Formula: C₆H₁₁NO₃[1]

Molecular Weight: 145.16 g/mol [2]

CAS Number: 55441-26-4[1]

Synonyms: 2-(diethylamino)-2-oxoacetic acid, N,N-Diethyloxamic acid, (diethylcarbamoyl)formic acid[1]

The structural arrangement of this compound, featuring both a hydrogen bond donor (the carboxylic acid proton) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom), suggests the potential for significant intermolecular interactions. These interactions are expected to influence its physical state, melting point, boiling point, and solubility.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound that have been reported in the literature. It is important to note that some of these values may be predicted or sourced from chemical suppliers and should be experimentally verified for critical applications.

| Property | Value | Source(s) |

| Physical State | Solid, powder or crystals | [1] |

| Melting Point | 98 °C (in diethyl ether) | [3] |

| Boiling Point | 241.9 °C at 760 mmHg | [3][4] |

| Density | 1.146 g/cm³ | [3][4] |

| Flash Point | 100.1 °C | [3] |

| Solubility | Data not available |

Note on Melting Point: The reported melting point of 98 °C was noted in the context of diethyl ether as a solvent. This may represent the melting point of the compound after recrystallization from this solvent. For a definitive melting point, experimental determination using a pure sample is recommended.

Experimental Protocols for Physical Property Determination

For researchers requiring precise and verified physical property data, the following established experimental protocols are provided. These methods are standard in organic chemistry and materials science laboratories.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while a broad melting range at a depressed temperature often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

}

Workflow for Melting Point Determination.

Determination of Boiling Point

Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point of 241.9 °C is at atmospheric pressure (760 mmHg).

Protocol (for solids with high boiling points):

This would typically be determined using a distillation apparatus under reduced pressure (vacuum distillation).

-

Apparatus Setup: A small quantity of the compound is placed in a round-bottom flask connected to a distillation head, a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

Heating: The flask is heated gently in a heating mantle.

-

Pressure Control: The pressure is carefully reduced to the desired level using a vacuum pump and a manometer.

-

Observation: As the compound boils, the vapor will rise and condense in the condenser, and the liquid will collect in the receiving flask. The temperature at which the liquid is steadily distilling is recorded as the boiling point at that specific pressure.

}

Workflow for Boiling Point Determination.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its purification, formulation, and application in drug development.

Protocol (Qualitative):

-

Solvent Selection: A range of common laboratory solvents should be chosen, representing a spectrum of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The degree of dissolution is observed and recorded (e.g., soluble, partially soluble, insoluble).

Protocol (Quantitative):

-

Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

}

Workflow for Quantitative Solubility Determination.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

-CH₂- (ethyl group): A quartet is expected due to coupling with the adjacent methyl protons.

-

-CH₃ (ethyl group): A triplet is expected due to coupling with the adjacent methylene protons.

-

-COOH: A broad singlet is expected for the carboxylic acid proton. The chemical shift of this proton can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

C=O (amide): A resonance in the downfield region, characteristic of an amide carbonyl carbon.

-

C=O (carboxylic acid): A resonance in the downfield region, characteristic of a carboxylic acid carbonyl carbon.

-

-CH₂- (ethyl group): A resonance in the aliphatic region.

-

-CH₃ (ethyl group): A resonance in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (carboxylic acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.

-

C=O stretch (amide): A strong absorption band is expected around 1650 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band is expected around 1710 cm⁻¹.

-

C-N stretch: An absorption band in the fingerprint region.

-

C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of the carboxyl group, ethyl groups, and other characteristic fragments.

Safety and Handling

This compound is a carboxylic acid and an amide, and appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

-

Spills: In case of a spill, use an appropriate absorbent material to contain it. Avoid generating dust. The area should then be cleaned and decontaminated.

Conclusion

This technical guide has provided a summary of the known physical properties of this compound and detailed protocols for their experimental determination. While a complete experimental dataset for this compound is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this molecule. The predictive spectral data can serve as a useful reference for the characterization of synthesized or purchased samples. As with any chemical, adherence to strict safety protocols is paramount.

References

-

This compound | CAS#:55441-26-4 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound (C6H11NO3) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N-Diethyloxamic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. N,N-diethyloxamic acid, a molecule incorporating both a carboxylic acid and a tertiary amide functional group, presents an interesting case study in solubility behavior. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N,N-diethyloxamic acid in a range of organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, provides detailed protocols for its empirical determination, and offers insights into the causal relationships between molecular structure and solubility.

Introduction: The Significance of N,N-Diethyloxamic Acid and its Solubility

N,N-diethyloxamic acid is a dicarbonyl compound possessing both a carboxylic acid and a tertiary amide functionality. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety can be readily derivatized, for instance, to form esters or amides, while the tertiary amide group provides a site for hydrogen bond acceptance and influences the molecule's polarity and steric profile.

Understanding the solubility of N,N-diethyloxamic acid in organic solvents is paramount for its practical application. In drug development, solubility dictates the choice of solvents for reaction chemistry, purification, formulation, and in vitro/in vivo screening. For process chemists, knowledge of solubility is essential for designing efficient crystallization and purification protocols, as well as for controlling reaction kinetics. This guide will equip the researcher with the necessary tools to approach the solubility of N,N-diethyloxamic acid in a systematic and scientifically rigorous manner.

Synthesis of N,N-Diethyloxamic Acid: A Proposed Route

To conduct solubility studies, a pure sample of N,N-diethyloxamic acid is required. A plausible and efficient two-step synthesis is proposed, starting from commercially available reagents. The first step involves the synthesis of ethyl N,N-diethyloxamate, the ethyl ester of the target compound, followed by its hydrolysis to yield N,N-diethyloxamic acid.

Step 1: Synthesis of Ethyl N,N-diethyloxamate

The reaction of diethyl oxalate with diethylamine is a well-established method for the synthesis of ethyl N,N-diethyloxamate.[1]

Reaction:

Protocol:

A mixture of diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent) is heated at reflux for 2-4 hours. The ethanol byproduct is continuously removed by distillation to drive the reaction to completion. After the reaction is complete, the excess starting materials are removed under reduced pressure. The crude ethyl N,N-diethyloxamate can then be purified by vacuum distillation.[1]

Step 2: Hydrolysis of Ethyl N,N-diethyloxamate to N,N-Diethyloxamic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Reaction:

Protocol:

Ethyl N,N-diethyloxamate is dissolved in a suitable solvent such as a mixture of ethanol and water. An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (as monitored by TLC or LC-MS). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid to precipitate the N,N-diethyloxamic acid, which can then be collected by filtration, washed with cold water, and dried.

Caption: Proposed two-step synthesis of N,N-diethyloxamic acid.

Theoretical Prediction of Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] The molecular structure of N,N-diethyloxamic acid, featuring a polar carboxylic acid group and a polar tertiary amide group, alongside a nonpolar diethylamino group, suggests a nuanced solubility profile.

-

Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).

-

Tertiary Amide Group (-CON(C₂H₅)₂): This group is also polar due to the C=O bond and can act as a hydrogen bond acceptor at the carbonyl oxygen. Unlike primary and secondary amides, it lacks a hydrogen bond donor.

-

Diethyl Group (-N(C₂H₅)₂): The ethyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

Based on these structural features, we can predict the solubility of N,N-diethyloxamic acid in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and amide groups of N,N-diethyloxamic acid. The carboxylic acid can donate a hydrogen bond to the solvent's oxygen atom and accept hydrogen bonds from the solvent's hydroxyl protons. The amide's carbonyl oxygen can also accept a hydrogen bond. Therefore, N,N-diethyloxamic acid is expected to have good solubility in polar protic solvents. However, its solubility in water might be limited by the nonpolar diethyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the carboxylic acid's hydroxyl group (dipole-dipole interactions and hydrogen bond acceptance) and the amide's carbonyl group. Consequently, N,N-diethyloxamic acid is predicted to have good to excellent solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have weak intermolecular forces (London dispersion forces). The polar carboxylic acid and amide groups of N,N-diethyloxamic acid will have unfavorable interactions with nonpolar solvents. Therefore, N,N-diethyloxamic acid is expected to have poor solubility in nonpolar solvents.

Caption: Predicted intermolecular interactions and resulting solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard for its reliability.[3] This method involves equilibrating a surplus of the solid compound with the solvent of interest until the solution is saturated.

Step-by-Step Protocol:

-

Preparation of Vials: To a series of glass vials, add an excess amount of finely powdered N,N-diethyloxamic acid. The excess solid is crucial to ensure that equilibrium is reached.

-

Addition of Solvents: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, the suspension can be centrifuged to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved solid particles.

-

Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Analyze the concentration of N,N-diethyloxamic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[4]

-

Calculation: Calculate the solubility of N,N-diethyloxamic acid in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data for N,N-diethyloxamic acid in various organic solvents should be tabulated for easy comparison. This allows for a direct assessment of the influence of solvent properties on solubility and a validation of the theoretical predictions.

Table 1: Predicted and Experimental Solubility of N,N-Diethyloxamic Acid at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | Good | [Researcher to fill in] |

| Ethanol | Good | [Researcher to fill in] | |

| Water | Moderate | [Researcher to fill in] | |

| Polar Aprotic | Acetone | Good | [Researcher to fill in] |

| Acetonitrile | Good | [Researcher to fill in] | |

| DMSO | Excellent | [Researcher to fill in] | |

| DMF | Excellent | [Researcher to fill in] | |

| Nonpolar | Hexane | Poor | [Researcher to fill in] |

| Toluene | Poor | [Researcher to fill in] | |

| Diethyl Ether | Poor | [Researcher to fill in] |

Conclusion

References

-

Chemistry Stack Exchange. (2021). Synthesis of diethyloxalate from ethene. Retrieved from [Link]

- Patsnap. (n.d.). Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid.

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

-

European Union. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of amides and esters and complementary... [Image]. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL OXALATE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Retrieved from [Link]

-

LookChem. (n.d.). Physical and chemical properties of amides. Retrieved from [Link]

-

ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

Sources

Introduction to (Diethylamino)(oxo)acetic Acid: A Versatile Building Block

An In-Depth Technical Guide to (Diethylamino)(oxo)acetic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its commercial availability, quality control standards, applications in synthesis, and essential safety protocols, ensuring you have the technical knowledge to effectively source and utilize this compound in your research endeavors.

This compound, also known as N,N-diethyloxamic acid, is a valuable bifunctional molecule. Its structure, featuring both a carboxylic acid and a diethylamide group, makes it a versatile building block in organic synthesis. This unique combination of functional groups allows for its participation in a variety of chemical transformations, most notably in the formation of amide bonds, making it a reagent of interest in peptide synthesis and the construction of complex molecular architectures in medicinal chemistry.

Key Molecular Identifiers:

-

Molecular Weight: 145.16 g/mol [1]

-

Synonyms: 2-(diethylamino)-2-oxoacetic acid, N,N-diethyloxamic acid, (diethylcarbamoyl)formic acid[2]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial chemical suppliers. These suppliers cater to various scales of research and development, from milligrams for initial screening to kilograms for process development. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's reputation for quality and consistency.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Levels Offered | Typical Quantities |

| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram quantities |

| ChemScene | 95+% | Milligram to gram quantities |

| CymitQuimica | Not specified | 100mg, 250mg, 1g |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | 99% | 0.1KG to tons |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100mg, 1g, 250mg, 25g |

Quality Control and Purity Assessment: Ensuring Experimental Integrity

The purity and integrity of starting materials are paramount in research and drug development. For this compound, a thorough quality control (QC) assessment is essential to ensure reliable and reproducible experimental outcomes. While suppliers provide a Certificate of Analysis (CoA), it is best practice to perform in-house verification of critical parameters.

Common Analytical Techniques for Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure and assessing the purity of this compound. The ¹H NMR spectrum should show characteristic peaks for the ethyl groups and the acidic proton. The absence of significant unidentifiable signals is a good indicator of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak. The method can be adapted for quantitative analysis to determine the exact purity percentage.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The observation of the correct molecular ion peak provides strong evidence for the identity of the substance.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the key functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

Recommended Incoming Quality Control Protocol

The following is a suggested workflow for the quality control of newly acquired this compound.

Caption: A recommended workflow for the quality control of incoming this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a coupling reagent and a synthetic building block.

Role in Amide Bond Formation and Peptide Synthesis

This compound can be activated to form a highly reactive intermediate that readily reacts with amines to form amide bonds. This makes it a useful reagent in peptide synthesis, particularly in solution-phase synthesis, and in the synthesis of small molecules containing amide linkages. While not as common as carbodiimide-based coupling reagents like DCC or EDC in solid-phase peptide synthesis, it offers an alternative for specific applications.

Use as a Scaffold in Medicinal Chemistry

The rigid oxamic acid core of this compound can serve as a scaffold for the development of novel therapeutic agents. The carboxylic acid and the diethylamide can be further functionalized to introduce pharmacophoric features, allowing for the exploration of new chemical space in drug discovery programs.

Representative Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the coupling of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine

-

Coupling agent (e.g., HATU, HBTU)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Stir plate and stir bar

-

Round bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the acid in the anhydrous solvent.

-

Add the coupling agent (1.1 equivalents) and the tertiary amine base (2.0 equivalents) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

Slowly add the amine solution to the activated acid solution.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin and eye irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.

-

Harmful if swallowed or inhaled: Care should be taken to avoid ingestion and inhalation of the powder.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.

-

Spill Response: In case of a spill, contain the material and clean up using an absorbent material. Dispose of the waste in accordance with local regulations.

Storage Recommendations

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Conclusion

This compound is a commercially available and versatile reagent with significant potential in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. By understanding its properties, ensuring its quality through rigorous analytical testing, and adhering to safe handling practices, researchers can confidently incorporate this valuable building block into their synthetic strategies to advance their scientific goals.

References

-

ChemSrc. This compound. [Link]

Sources

A Comprehensive Technical Guide to (Diethylamino)(oxo)acetic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(Diethylamino)(oxo)acetic acid, a molecule more systematically known as N,N-diethyloxamic acid, represents a pivotal scaffold in medicinal chemistry. Its structural simplicity belies a significant potential for derivatization, leading to a wide array of compounds with notable biological activities. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, synthesis, reaction mechanisms, and its burgeoning role in drug development, particularly as a precursor to potent enzyme inhibitors. As Senior Application Scientists, our goal is to furnish a document that is not only technically robust but also provides practical insights for laboratory application.

Part 1: Nomenclature and Identification

Clarity in chemical communication is paramount. This compound is known by several names, which can lead to ambiguity. This section serves to codify its various identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Name | N,N-Diethyloxamic acid |

| Synonyms | 2-(diethylamino)-2-oxoacetic acid, (diethylcarbamoyl)formic acid, 2-(Diethylamino)glyoxylic acid |

| CAS Number | 55441-26-4 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

Part 2: Synthesis of N,N-Diethyloxamic Acid